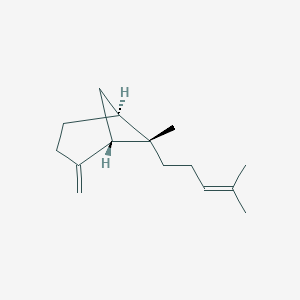
dipropylene glycol ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: dipropylene glycol ethyl ether can be synthesized through the reaction of 1-propanol with 2-ethoxypropene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether linkage .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous reaction of 1-propanol and 2-ethoxypropene in a reactor. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: dipropylene glycol ethyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
dipropylene glycol ethyl ether is utilized in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dipropylene glycol ethyl ether involves its interaction with various molecular targets and pathways. As a solvent, it can disrupt the hydrogen bonding network in water, enhancing the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where it helps in the solubilization and transport of active pharmaceutical ingredients .
Comparación Con Compuestos Similares
1-(2-Methoxypropoxy)-2-propanol: Similar in structure but with a methoxy group instead of an ethoxy group.
Dipropylene glycol ethyl ether: Another ether compound with similar solvent properties.
Uniqueness: this compound is unique due to its specific ether linkage, which imparts distinct solvent properties and reactivity compared to other similar compounds. Its ability to dissolve a wide range of compounds makes it particularly valuable in various industrial and research applications .
Propiedades
IUPAC Name |
2-(2-ethoxypropoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-4-10-8(3)6-11-7(2)5-9/h7-9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVLEKBQSDTQGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)COC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892994 |
Source


|
| Record name | 2-(2-ethoxypropoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15764-24-6 |
Source


|
| Record name | 2-(2-Ethoxypropoxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15764-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)


